molecular formula C21H24N2O5S B2717595 3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886947-60-0

3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2717595
CAS No.: 886947-60-0
M. Wt: 416.49
InChI Key: LGWJZVHLMHVBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic derivative featuring a fused thienopyridine core. This structure is characterized by a bicyclic system combining a thiophene ring and a partially hydrogenated pyridine ring. The molecule is further substituted with:

  • Ethyl and methyl ester groups at positions 3 and 6, respectively.
  • A 3-phenylpropanamido moiety at position 2, introducing aromatic and amide functionalities.

The compound is likely synthesized via multi-step procedures involving esterification, amidation, and cyclization reactions, as inferred from analogous synthetic routes in and –7.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-28-20(25)18-15-11-12-23(21(26)27-2)13-16(15)29-19(18)22-17(24)10-9-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWJZVHLMHVBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As for the pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of specific functional groups. These properties would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biological Activity

3-Ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 372.47 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for various biological activities.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antitumor properties. A study by Zhang et al. (2018) demonstrated that compounds similar to this compound inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of PI3K/Akt signaling pathway

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases .

Neuroprotective Properties

Recent investigations have also highlighted the neuroprotective effects of this compound. It was found to reduce oxidative stress and neuronal apoptosis in models of neurodegeneration, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and NF-kB, crucial for cell survival and inflammatory responses.
  • Induction of Apoptosis : Through various pathways including mitochondrial dysfunction and caspase activation.

Case Studies

  • Study on Antitumor Effects : In a preclinical model using xenograft tumor models, administration of the compound resulted in a significant reduction in tumor size compared to controls .
  • Inflammatory Model Study : In a rat model of arthritis, treatment with the compound led to decreased joint swelling and pain scores, correlating with reduced inflammatory marker levels .

Scientific Research Applications

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies have shown promising binding affinities, indicating potential for further development as an anti-inflammatory agent .
  • Antimicrobial Properties : Similar thieno[2,3-c]pyridine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural components of this compound may contribute to its effectiveness in combating microbial infections .
  • Cytotoxic Effects : In vitro assays have indicated that the compound may selectively target cancer cell lines while sparing normal cells. This selectivity is crucial for the development of therapeutic agents with minimized side effects .

Case Studies

  • Study on Anti-biofilm Activity :
    • Objective : To evaluate the anti-biofilm properties of thieno[2,3-c]pyridine derivatives.
    • Findings : The study reported that related compounds significantly reduced biofilm formation by up to 80% at sub-minimum inhibitory concentration (MIC) levels. This suggests potential applications in treating chronic infections associated with biofilms.
    • Implications : The findings indicate that this class of compounds could be developed as anti-biofilm agents to enhance treatment efficacy in chronic infections .
  • Inhibition of Enzymatic Activity :
    • Objective : To assess the inhibitory effects on specific enzymes related to inflammation and cancer proliferation.
    • Findings : Molecular docking studies indicated favorable interactions with target enzymes, suggesting that modifications in the chemical structure could enhance potency and selectivity.
    • Implications : These insights could guide future structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and spectral data.

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name Substituents at Position 2 Ester Groups (Positions 3/6) Molecular Weight CAS No.
Target Compound 3-Phenylpropanamido Ethyl/Methyl Not Provided Not Provided
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate () Amino (-NH₂) Ethyl/Methyl 284.33 24237-51-2
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate () Amino (-NH₂) Ethyl/Ethyl Not Provided 24237-51-2
3d : 6-Ethyl 3-methyl 2-((3,4,5-trimethoxyphenyl)amino)-... () 3,4,5-Trimethoxyphenylamino Ethyl/Methyl 451.5 (MS) Not Provided
Di-tert-butyl 2-amino-... () Amino (-NH₂) tert-Butyl/tert-Butyl Not Provided 24264-33-3

Key Observations :

  • The amino group at position 2 is a common feature in analogs, while the target compound replaces this with a bulkier 3-phenylpropanamido group, likely enhancing lipophilicity and steric hindrance .
  • Ester groups vary between ethyl, methyl, and tert-butyl, influencing solubility and metabolic stability. For example, tert-butyl esters () may confer greater steric protection against hydrolysis compared to ethyl/methyl esters .
Physicochemical and Spectral Comparisons
  • Molecular Weight: The amino-substituted analog () has a molecular weight of 284.33, whereas the target compound’s 3-phenylpropanamido group likely increases its molecular weight by ~120–150 Da.
  • NMR Data: The 3d analog () shows distinct aromatic proton signals (δ 6.68 ppm for trimethoxyphenyl) and ester methyl/ethyl peaks (δ 1.19 ppm, 3.64 ppm). The target compound’s 3-phenylpropanamido group would introduce additional aromatic (δ ~7.0–7.5 ppm) and amide (δ ~9.6 ppm) signals . In amino-substituted analogs (), the NH₂ group resonates at δ ~5–6 ppm, absent in the target compound .
  • Mass Spectrometry : The 3d analog () has [M+1]+ = 451.5, while the target compound’s larger substituent would increase this value proportionally.

Q & A

Q. How is the core structure of this compound synthesized, and what are the critical reaction parameters?

The compound is synthesized via a condensation reaction between cyanoacetate esters and 4-oxopiperidine carboxylates. For example, ethyl or methyl 2-cyanoacetate reacts with methyl/ethyl 4-oxopiperidine-1-carboxylate in methanol or ethanol, followed by crystallization with ethyl ether. Key parameters include solvent choice (e.g., methanol vs. ethanol), which impacts yield (64–84%) and purity . Table 1: Synthesis Optimization

Starting EsterSolventYield (%)Crystallization Agent
Ethyl cyanoacetateEthanol64Ethyl ether
Methyl cyanoacetateMethanol84Ethyl ether

Q. What spectroscopic methods are used to confirm the regiochemistry of substituents?

1H-NMR resolves regiochemistry by identifying proton environments. For instance, the methyl ester (δ 3.74 ppm) and ethyl ester (δ 4.24 ppm) groups show distinct splitting patterns. 13C-NMR and ESI-MS further confirm molecular weight and fragmentation patterns .

Q. How does the choice of ester groups (ethyl vs. methyl) influence physicochemical properties?

Ethyl esters typically increase lipophilicity, affecting solubility and crystallization behavior. Methyl esters often yield higher purity (e.g., 84% for 4d vs. 67% for 4c) due to faster reaction kinetics in methanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in derivative synthesis?

Contradictions in yields (e.g., 51–86%) arise from solvent polarity and steric effects. For example, ethanol may slow reaction rates compared to methanol, but it improves selectivity for bulkier substituents. Systematic screening of solvents, catalysts (e.g., morpholine ), and temperature gradients is recommended .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

Discrepancies in HRMS (e.g., calculated vs. observed values) may arise from isotopic impurities or ionization efficiency. Cross-validation using FT-IR (to confirm functional groups like amides) and elemental analysis (for C/H/N/S ratios) resolves ambiguities .

Q. How can the compound be functionalized for biological activity studies?

The 2-amino group is reactive for Schiff base formation. Condensation with 2-hydroxybenzaldehyde derivatives introduces chelating moieties, enabling metal coordination studies or antioxidant assays (e.g., DPPH scavenging) .

Q. What computational methods support the design of novel derivatives?

Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) of derivatives. Molecular docking studies with biological targets (e.g., adenosine receptors ) guide rational modifications for enhanced binding affinity.

Methodological Guidance

  • Synthesis Troubleshooting : If crystallization fails, switch to a mixed solvent system (e.g., ether/hexane) or reduce polarity gradually .
  • Data Analysis : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Biological Assays : Prioritize derivatives with electron-withdrawing groups (e.g., nitro, cyano) for enhanced bioactivity, as seen in analogous tetrahydroimidazopyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.